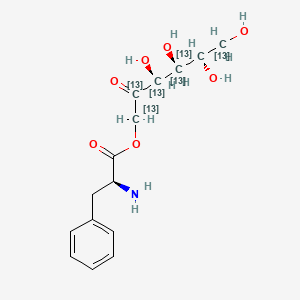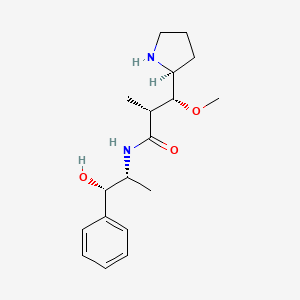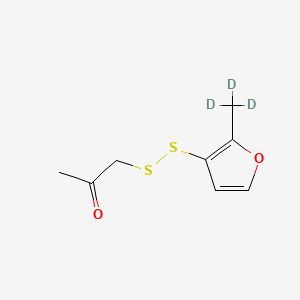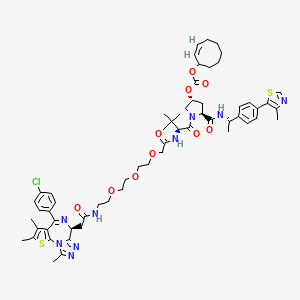
BT-Protac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BT-Protac is a bioorthogonally activatable prodrug that enables precise control over the activity of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. This innovative approach offers a promising strategy for treating various diseases by selectively degrading disease-causing proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BT-Protac involves the incorporation of highly reactive trans-cyclooctene into the PROTAC molecule MZ1. This modification allows for the bioorthogonal activation of the prodrug. The reaction conditions typically involve the use of tetrazine compounds, such as BODIPY-TZ, to activate this compound in vitro .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach for producing PROTACs involves standard organic synthesis techniques. These include the use of solid-phase peptide synthesis for peptide-based PROTACs and solution-phase synthesis for small-molecule PROTACs. The production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: BT-Protac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BT-Protac has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
Wirkmechanismus
BT-Protac exerts its effects by harnessing the ubiquitin-proteasome system to facilitate the degradation of target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the androgen receptor, estrogen receptor, and other disease-related proteins .
Vergleich Mit ähnlichen Verbindungen
BT-Protac is unique in its ability to be activated bioorthogonally, allowing for precise control over its activity. Similar compounds include:
MZ1: A PROTAC molecule that targets BRD4 protein but lacks the bioorthogonal activation feature.
ARV110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV471: A PROTAC targeting the estrogen receptor, currently in clinical trials for breast cancer
This compound stands out due to its innovative activation mechanism, which enhances its specificity and reduces off-target effects.
Eigenschaften
Molekularformel |
C59H74ClN9O10S2 |
|---|---|
Molekulargewicht |
1168.9 g/mol |
IUPAC-Name |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] [(2E)-cyclooct-2-en-1-yl] carbonate |
InChI |
InChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1 |
InChI-Schlüssel |
ATASVCOKECQNLM-ZEJYOUTMSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC\7CCCCC/C=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


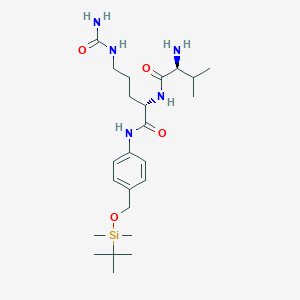
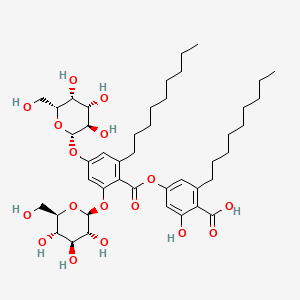
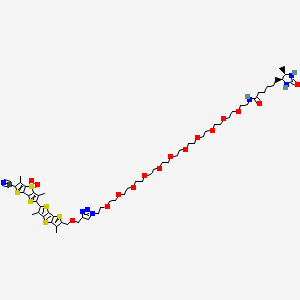

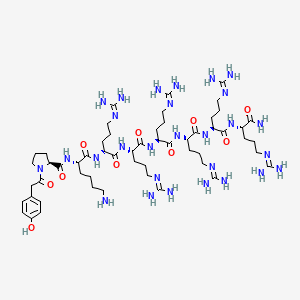


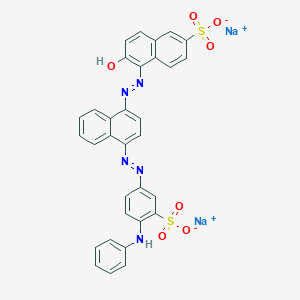
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
